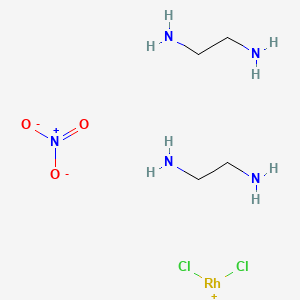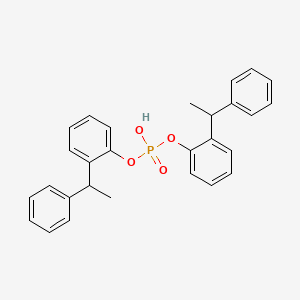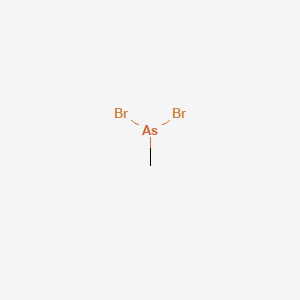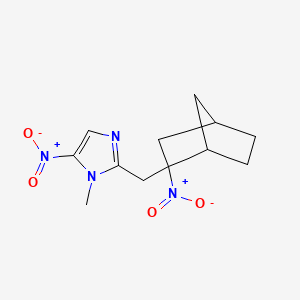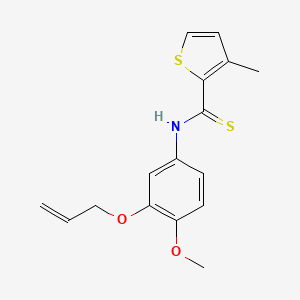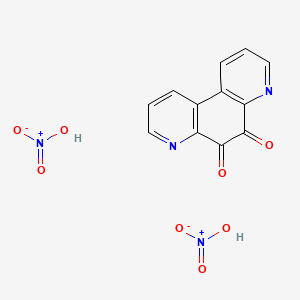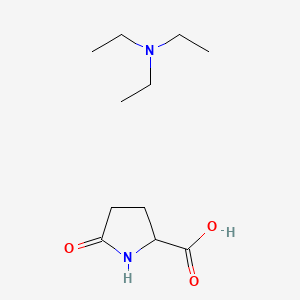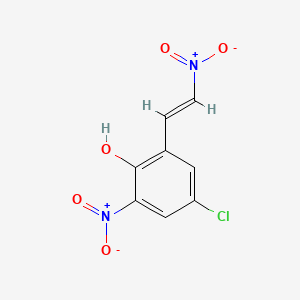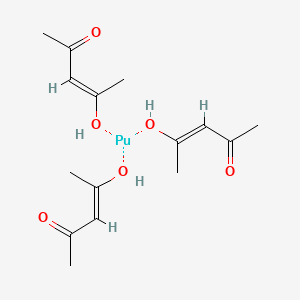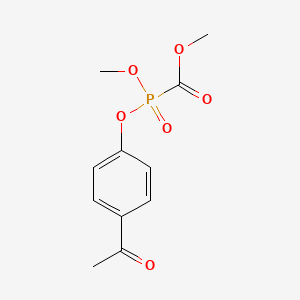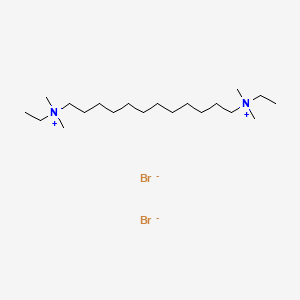
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide: is a quaternary ammonium compound with the molecular formula C20H44Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of various surfactant-based systems.
Biology:
- Investigated for its antimicrobial properties.
- Used in studies related to cell membrane interactions.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Applied in the production of emulsifiers and dispersants.
Mecanismo De Acción
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
- (Hexadecane-1,16-diylbis(ethyldimethylammonium)) dibromide
- (Octadecane-1,18-diylbis(ethyldimethylammonium)) dibromide
Comparison:
- (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide has a shorter alkyl chain compared to its hexadecane and octadecane counterparts, which affects its surfactant properties and solubility.
- The shorter chain length makes it more effective in certain applications where lower hydrophobicity is desired.
Propiedades
Número CAS |
94231-26-2 |
|---|---|
Fórmula molecular |
C20H46Br2N2 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZLEDIFJIFPEVLV-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



